1-acetyl-N-cycloheptylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Diversity in Synthesis and Biomedical Applications
The synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives demonstrates the versatility of reactions involving piperidin-4-one derivatives. This process, facilitated by microwave irradiation, highlights the potential of using 1-acetyl-N-cycloheptylpiperidin-4-amine analogs in creating compounds for biomedical screening, emphasizing operational simplicity and safety for rapid synthesis Z. Han, Chun-Bao Miao, F. Shi, N. Ma, Ge Zhang, S. Tu, 2010.
Catalysis and Chemical Transformations
Research on the N- and O-acetylation of aromatic and heterocyclic amine carcinogens by human acetyltransferases indicates the significance of enzymatic reactions involving amines. Such studies provide insights into how compounds like this compound might interact in biological systems, potentially affecting the acetylation pathway of carcinogenic amines R. Minchin, P. T. Reeves, C. Teitel, M. McManus, B. Mojarrabi, K. Ilett, F. Kadlubar, 1992.
Organocatalysis in Synthesis
The use of N-primary-amine-terminal β-turn tetrapeptides as organocatalysts for enantioselective aldol reactions showcases the role of primary amine functionalities in catalyzing significant synthetic transformations. This research might provide a framework for employing this compound in similar organocatalytic roles Feng-Chun Wu, C. Da, Zhi-Xue Du, Q.-P. Guo, Wei-Ping Li, Lei Yi, Ya-Ning Jia, Xiao Ma, 2009.
Innovative Methods in Amine Oxidation
The study on the oxidation of primary amines to nitriles using oxoammonium salts presents an efficient method for transforming amines under mild conditions. Insights from such research could direct the development of novel oxidation strategies for this compound derivatives, offering potential pathways for the synthesis of nitriles from similar compounds Kyle M. Lambert, J. Bobbitt, S. Eldirany, K. B. Wiberg, W. Bailey, 2014.
Advancements in Herbicide Development
Research on the cascade cyclization of fluoroalkyl alkynylimines with primary amines, leading to the synthesis of 4-amino-5-fluoropicolinates, illustrates the potential for creating novel herbicides. This methodology could be applicable to derivatives of this compound, enhancing the repertoire of agrochemicals Peter L. Johnson, James M. Renga, Christopher V. Galliford, Gregory T. Whiteker, Natalie C. Giampietro, 2015.
Properties
IUPAC Name |
1-[4-(cycloheptylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12(17)16-10-8-14(9-11-16)15-13-6-4-2-3-5-7-13/h13-15H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBHTMKHSRKCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.